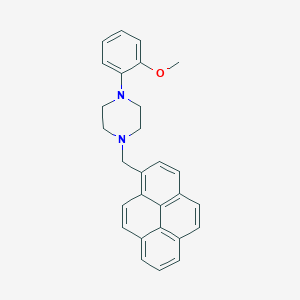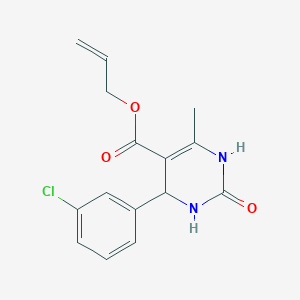
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperazine family and is characterized by its unique chemical structure, which includes a pyrene group and a methoxyphenyl group.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine is complex and not fully understood. However, it is known that 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine interacts with a variety of molecular targets in the body, including neurotransmitter receptors, ion channels, and enzymes. 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been shown to have both agonist and antagonist effects on these targets, depending on the specific context.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has a variety of biochemical and physiological effects on the body. For example, 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are important for regulating mood and behavior. 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has also been shown to affect the activity of ion channels, which are important for regulating the electrical activity of neurons.
Advantages and Limitations for Lab Experiments
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has several advantages and limitations for use in lab experiments. One advantage is that it is a well-studied compound with a known chemical structure and synthesis method. This makes it easier to control and manipulate in lab experiments. However, one limitation is that 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine can be difficult to work with due to its complex chemical structure and potential interactions with other compounds in the body.
Future Directions
There are several future directions for research on 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine. One area of interest is the development of new synthesis methods for 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine that are more efficient and cost-effective. Another area of interest is the study of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine in the context of specific diseases and conditions, such as cancer or neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine is a complex process that involves several steps. The first step is the preparation of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl) piperidine, which is then converted to 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine by a series of chemical reactions. The synthesis method for 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been extensively studied and optimized, and several different approaches have been developed over the years.
Scientific Research Applications
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been widely used in scientific research due to its unique chemical properties and potential applications. One of the most common uses of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine is in the study of the central nervous system, where it has been shown to have a variety of effects on neurotransmitter systems and neuronal activity. 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has also been used in the study of cancer biology, where it has been shown to have potential as an anti-cancer agent.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O/c1-31-26-8-3-2-7-25(26)30-17-15-29(16-18-30)19-23-12-11-22-10-9-20-5-4-6-21-13-14-24(23)28(22)27(20)21/h2-14H,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGFNNHWNDZJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(pyren-1-ylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214208.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5214215.png)


![ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B5214234.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5214241.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5214243.png)


![3-[3-(2-chloro-5-methylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5214270.png)

![2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5214282.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5214286.png)